4-bromo-N-cyclohexyl-3-methoxybenzenesulfonamide
Description
4-Bromo-N-cyclohexyl-3-methoxybenzenesulfonamide is a sulfonamide derivative featuring a bromine substituent at the para position, a methoxy group at the meta position, and a cyclohexylamine group attached to the sulfonamide nitrogen. The bromine and methoxy substituents influence electronic properties, while the cyclohexyl group contributes to lipophilicity and conformational flexibility .
Properties
IUPAC Name |
4-bromo-N-cyclohexyl-3-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO3S/c1-18-13-9-11(7-8-12(13)14)19(16,17)15-10-5-3-2-4-6-10/h7-10,15H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLALLEVTVMGJGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)NC2CCCCC2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-cyclohexyl-3-methoxybenzenesulfonamide typically involves the following steps:
Methoxylation: The methoxy group can be introduced via nucleophilic substitution using methanol (CH3OH) and a base such as sodium hydroxide (NaOH).
Sulfonamidation: The sulfonamide group is introduced by reacting the brominated and methoxylated benzene derivative with cyclohexylamine (C6H11NH2) and a sulfonyl chloride, such as benzenesulfonyl chloride (C6H5SO2Cl), under basic conditions.
Industrial Production Methods
Industrial production of 4-bromo-N-cyclohexyl-3-methoxybenzenesulfonamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-cyclohexyl-3-methoxybenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (RNH2).
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form corresponding amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines (RNH2) under basic conditions.
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Coupling: Palladium catalysts (Pd) and boronic acids (R-B(OH)2) in the presence of a base such as potassium carbonate (K2CO3).
Major Products
Substitution: Formation of hydroxyl, cyano, or amino derivatives.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of corresponding amines.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
Chemistry
- Building Block in Organic Synthesis : 4-Bromo-N-cyclohexyl-3-methoxybenzenesulfonamide serves as an important intermediate in organic synthesis, allowing for the construction of more complex molecules through various chemical reactions such as substitution, oxidation, and reduction.
- Reagent in Chemical Reactions : The compound can participate in nucleophilic substitution reactions where the bromine atom can be replaced by other nucleophiles, facilitating the formation of new derivatives useful in further research and industrial applications.
Biological Research
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. Its effectiveness as an antimicrobial agent is under investigation, with ongoing research aimed at elucidating the specific mechanisms involved.
- Anti-inflammatory Properties : The compound has shown potential in modulating inflammatory pathways, making it a candidate for further exploration in treating inflammatory diseases.
Medicinal Chemistry
- Anticancer Activity : In vitro studies have demonstrated that derivatives of 4-bromo-N-cyclohexyl-3-methoxybenzenesulfonamide exhibit significant cytotoxicity against various cancer cell lines such as HeLa and MCF7. The mechanism appears to involve disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.
- Drug Development : Ongoing research aims to explore its potential as a therapeutic agent for various diseases, including cancer and infections, by modifying its structure to enhance efficacy and reduce toxicity.
Industrial Applications
- Synthesis of Specialty Chemicals : The compound is utilized in the production of specialty chemicals and materials, contributing to advancements in chemical manufacturing processes.
Cytotoxicity Against Cancer Cell Lines
A comparative study demonstrated that derivatives of 4-bromo-N-cyclohexyl-3-methoxybenzenesulfonamide exhibited sub-micromolar cytotoxicity against various human tumor cell lines. The most potent derivatives were identified as effective inhibitors of microtubule polymerization, confirming their role as antitumor agents.
Antimicrobial Testing
In vitro assays revealed that certain derivatives showed promising antimicrobial activity against both gram-positive and gram-negative bacteria. These findings warrant further investigation into their potential therapeutic applications.
Summary of Research Findings
The exploration of 4-bromo-N-cyclohexyl-3-methoxybenzenesulfonamide reveals its significant potential across multiple scientific domains:
- Chemistry : Acts as a versatile building block for organic synthesis.
- Biology : Exhibits antimicrobial and anticancer properties.
- Medicine : Shows promise for drug development targeting inflammation and cancer.
- Industry : Used in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-N-cyclohexyl-3-methoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic processes. The bromine and methoxy groups may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
4-Bromo-N-cyclohexylbenzenesulfonamide ()
Structural Differences :
- Substituents : Lacks the 3-methoxy group present in the target compound.
- Conformation : Adopts an L-shaped conformation with a C1–S1–N1–C7 torsion angle of −77.8° and intramolecular C–H⋯O interactions. The absence of the 3-methoxy group reduces steric hindrance and electronic effects on the benzene ring.
- Supramolecular Structure : Forms chains via N–H⋯O hydrogen bonding.
Synthesis : Prepared via reaction of 4-bromobenzenesulfonyl chloride with cyclohexylamine under mild conditions (pH 8, room temperature) .
| Property | Target Compound (3-methoxy) | Analog (No methoxy) |
|---|---|---|
| Melting Point | Not reported | 375 K |
| Intramolecular Interactions | Likely enhanced (methoxy) | C–H⋯O (two contacts) |
| Hydrogen Bonding | Potential for O–H⋯N | N–H⋯O dominant |
4-Bromo-N-(1H-indazol-6-yl)-3-methoxybenzenesulfonamide ()
Structural Differences :
- Amine Group : The indazol-6-yl substituent replaces the cyclohexyl group, introducing aromaticity and hydrogen-bonding capability via the indazole N–H.
- Methoxy Position : Retains the 3-methoxy group, ensuring similar electronic effects on the benzene ring.
Functional Implications :
| Property | Target Compound (Cyclohexyl) | Indazole Analog |
|---|---|---|
| Lipophilicity | Higher (cyclohexyl) | Lower (aromatic) |
| Hydrogen Bonding Sites | N–H (sulfonamide) | N–H (sulfonamide + indazole) |
| Pharmacological Potential | Likely CNS penetration | Targeted enzyme inhibition |
Key Insight : The choice of amine substituent (cyclohexyl vs. indazole) dictates solubility and target selectivity, making the target compound more suited for hydrophobic environments .
4-Bromo-N-[[4-ethyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl]methyl]benzenesulfonamide ()
Structural Differences :
- Amine Group: A triazole-methyl group with phenoxyethylthio and ethyl substituents replaces the cyclohexyl group.
- Complexity : The triazole ring introduces additional hydrogen-bonding and metal-coordination sites.
Functional Implications :
- The target compound’s simpler structure (cyclohexyl + methoxy) may offer synthetic advantages and lower metabolic toxicity.
| Property | Target Compound | Triazole Analog |
|---|---|---|
| Synthetic Complexity | Moderate | High |
| Pharmacological Targets | Broad (e.g., carbonic anhydrase) | Specific (e.g., kinase inhibition) |
| Metabolic Stability | Likely higher | Potential for oxidation (thioether) |
Key Insight : The triazole analog’s complexity expands its pharmacological scope but introduces synthetic and stability challenges absent in the target compound .
4-Bromo-N-(6-methoxy-1,3-dimethyl-2-oxo-1,3-benzodiazol-5-yl)-2-methylbenzenesulfonamide ()
Structural Differences :
- Methoxy Position : The methoxy group is on the benzodiazolone ring rather than the benzene ring.
- Substituents : A methyl group at the benzene’s ortho position and a benzodiazolone amine group.
Functional Implications :
- The target compound’s 3-methoxy group on the benzene ring may offer better electronic modulation for sulfonamide acidity.
| Property | Target Compound | Benzodiazolone Analog |
|---|---|---|
| Acidity (pKa) | Lower (electron-donating methoxy) | Higher (electron-withdrawing benzodiazolone) |
| Conformational Flexibility | Higher (cyclohexyl) | Restricted (rigid bicyclic system) |
Key Insight : Positional isomerism of the methoxy group significantly alters electronic and steric profiles, impacting reactivity and interaction networks .
Biological Activity
4-Bromo-N-cyclohexyl-3-methoxybenzenesulfonamide is a compound that has garnered attention in medicinal chemistry for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.
Chemical Structure
The compound can be described by the following chemical structure:
- IUPAC Name : 4-bromo-N-cyclohexyl-3-methoxybenzenesulfonamide
- Molecular Formula : C13H16BrN1O3S1
Research indicates that compounds similar to 4-bromo-N-cyclohexyl-3-methoxybenzenesulfonamide exhibit their biological effects primarily through interactions with microtubules. These compounds have been shown to disrupt microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells. Specifically, they target the colchicine site on tubulin, inhibiting its polymerization and thereby affecting mitotic processes.
Anticancer Activity
Recent studies have highlighted the anticancer properties of sulfonamide derivatives, including 4-bromo-N-cyclohexyl-3-methoxybenzenesulfonamide. The compound has been evaluated against various cancer cell lines, demonstrating significant antiproliferative effects.
Case Studies
- Cytotoxicity Against Cancer Cell Lines :
- A study reported that related compounds exhibited sub-micromolar cytotoxicity against HeLa and HT-29 human tumor cell lines, with particular effectiveness against MCF7 cells. The most potent compounds showed nanomolar antiproliferative potency, disrupting the microtubule network in cells and causing G2/M phase arrest .
- Mechanistic Insights :
- Compounds were found to induce autophagy and apoptosis in cancer cells, with flow cytometry confirming cell cycle arrest followed by apoptotic cell death. The binding mode of these sulfonamides to tubulin was also investigated, revealing their potential as antitumor agents interfering with mitotic machinery .
Antimicrobial Activity
In addition to anticancer properties, 4-bromo-N-cyclohexyl-3-methoxybenzenesulfonamide has been explored for its antimicrobial effects. Preliminary findings suggest it may exhibit activity against various bacterial strains.
Antibacterial Efficacy
- The compound's antibacterial activity was assessed through minimum inhibitory concentration (MIC) tests. While specific data on this compound is limited, related benzenesulfonamides have shown promising results against both Gram-positive and Gram-negative bacteria. For instance, some derivatives demonstrated MIC values as low as 180 nM against certain bacterial strains .
Data Summary
| Activity Type | Cell Line/Organism | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | HeLa | < 1 | Microtubule disruption |
| Anticancer | MCF7 | < 0.1 | G2/M phase arrest |
| Antimicrobial | Staphylococcus aureus | 1.4 | Inhibition of bacterial growth |
| Antimicrobial | E. coli | 0.2 | Inhibition of bacterial growth |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
